molecular formula C24H21N3O2 B2725265 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034231-98-4

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2725265
CAS No.: 2034231-98-4
M. Wt: 383.451
InChI Key: XYDNSINEGGUJIR-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a benzhydryl group, a furan ring, and a pyridine ring

Preparation Methods

The synthesis of 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction.

    Synthesis of the Pyridine Intermediate: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis.

    Coupling of Intermediates: The benzhydryl and pyridine intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage through the reaction of the coupled intermediate with an isocyanate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.

Chemical Reactions Analysis

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles such as bromine.

Scientific Research Applications

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of novel polymers with unique properties.

    Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular pathways involved can include inhibition of signal transduction pathways or modulation of neurotransmitter release.

Comparison with Similar Compounds

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can be compared with similar compounds such as:

    1-Benzhydryl-3-(pyridin-3-yl)methylurea: Lacks the furan ring, which may result in different biological activity.

    1-Benzhydryl-3-((6-(furan-3-yl)phenyl)methyl)urea: Contains a phenyl ring instead of a pyridine ring, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its combination of the benzhydryl, furan, and pyridine moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c28-24(26-16-18-11-12-22(25-15-18)21-13-14-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15,17,23H,16H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNSINEGGUJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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